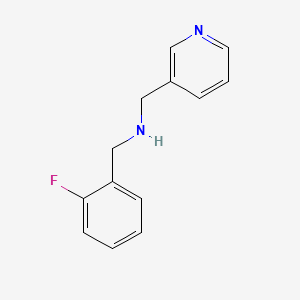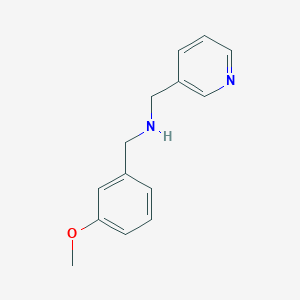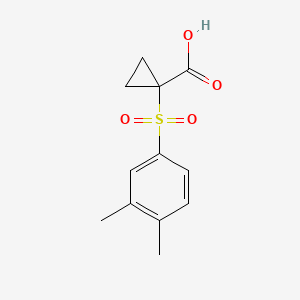
3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzylamine derivatives, such as the one you mentioned, are organic compounds that contain a benzyl group (C6H5CH2) attached to an amine functional group (NH2) . They are commonly used in organic chemistry as precursors in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzylamine derivatives often involves multiple steps. For instance, a nitration step, a conversion from the nitro group to an amine, and a bromination . The exact synthesis process for “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” would depend on the specific structure and functional groups present in the molecule .Molecular Structure Analysis
The molecular structure of benzylamine derivatives can be analyzed using various spectroscopic techniques. The exact structure would depend on the specific substituents and their positions on the benzylamine backbone .Chemical Reactions Analysis
Benzylamine derivatives can undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and reduction reactions . The exact reactions that “3-(Benzylamino-methyl)-6,8-dimethyl-1H-quinolin-2-one” can undergo would depend on its specific structure and functional groups.Physical And Chemical Properties Analysis
The physical and chemical properties of benzylamine derivatives can be determined using various analytical techniques. These properties include melting point, boiling point, solubility, and spectral properties .Scientific Research Applications
Antibacterial Activity
Quinolin-2-one derivatives have been recognized for their antibacterial properties. They can be synthesized and evaluated for their effectiveness against various bacterial strains, potentially leading to the development of new antibacterial drugs .
Anticancer Properties
These compounds have shown promise in anticancer research, with some derivatives being evaluated for their ability to inhibit cancer cell growth and proliferation .
Antimalarial Applications
Quinoline derivatives like chloroquine and primaquine are well-known antimalarial drugs. Research into new quinolin-2-one derivatives could lead to the discovery of novel antimalarial agents .
Antifungal Activity
The broad spectrum of biological activities of quinolin-2-one derivatives includes antifungal properties, which can be explored for treating fungal infections .
Antiviral Research
Quinolin-2-one derivatives have also been studied for their antiviral effects, which could be significant in the development of treatments for viral infections .
Local Anesthetic Potential
Some quinoline derivatives serve as local anesthetics, indicating that research into quinolin-2-one derivatives could uncover new anesthetic agents .
Anti-tubercular Drugs
The fight against tuberculosis could benefit from the discovery of new anti-tubercular compounds among quinolin-2-one derivatives .
Chitin Synthase Inhibitory Activity
These compounds have been investigated for their ability to inhibit chitin synthase, an enzyme critical in the biological processes of various organisms, which could lead to applications in pest control or treatment of fungal diseases .
Safety and Hazards
properties
IUPAC Name |
3-[(benzylamino)methyl]-6,8-dimethyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O/c1-13-8-14(2)18-16(9-13)10-17(19(22)21-18)12-20-11-15-6-4-3-5-7-15/h3-10,20H,11-12H2,1-2H3,(H,21,22) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTPZIHLTIBDAY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C=C(C(=O)N2)CNCC3=CC=CC=C3)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B1299840.png)



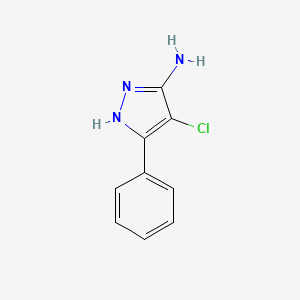
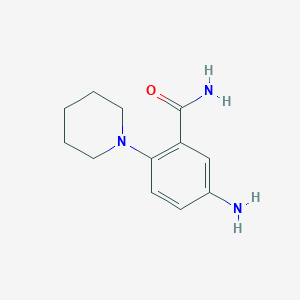
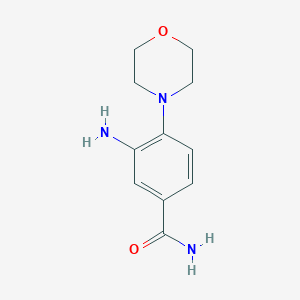
![5-Isopropyl-7-trifluoromethyl-pyrazolo-[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1299859.png)
![[2-(Biphenyl-4-yloxy)-acetylamino]-acetic acid](/img/structure/B1299863.png)
